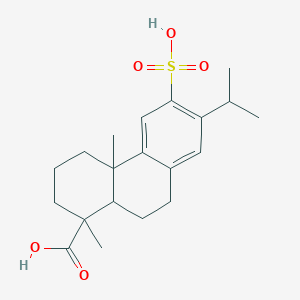

12-Sulfoabieta-8,11,13-trien-18-oic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5S/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCWQNVIUXZOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860482 | |

| Record name | 12-Sulfoabieta-8,11,13-trien-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 12 Sulfoabieta 8,11,13 Trien 18 Oic Acid

Synthetic Routes to 12-Sulfoabieta-8,11,13-trien-18-oic Acid and its Direct Precursors

The synthesis of this compound begins with the naturally abundant diterpenoid, dehydroabietic acid. The key transformations involve the introduction of a sulfonic acid group onto the aromatic ring and the modification of the C18 carboxylic acid.

Formation of the Sulfonic Acid Moiety within the Dehydroabietane Framework

The introduction of a sulfonic acid group onto the aromatic C-ring of the dehydroabietane structure is a key step in the synthesis of the title compound. This transformation is achieved through an electrophilic aromatic substitution reaction. wikipedia.org Research has shown that the sulfonation of heat-treated abietic acid, a process that concurrently leads to the formation of the dehydroabietane framework through dehydrogenation and disproportionation reactions, yields a crystalline sulfonic acid. acs.org This product was identified as a dehydroabietic acid sulfonate, with evidence suggesting the sulfo- group is positioned at the C-12 location of the aromatic ring. acs.orgmdpi.com

The reaction typically involves treating the dehydroabietane precursor with a strong sulfonating agent, such as concentrated sulfuric acid. wikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, which attacks the electron-rich aromatic ring. wikipedia.org The position of substitution is directed by the existing alkyl substituents on the ring.

Esterification Strategies for Abietane-18-oic Acid Derivatives (e.g., Ethyl Esters)

The carboxylic acid at the C-18 position of the abietane (B96969) skeleton is a versatile handle for various chemical modifications, with esterification being a common and crucial transformation. This modification is often performed to protect the carboxylic acid group, improve solubility, or prepare for subsequent reactions. Several strategies have been developed for the esterification of dehydroabietic acid and its derivatives.

One direct method involves the reaction of dehydroabietic acid with an alcohol in the presence of an acid catalyst. researchgate.net A more common and efficient laboratory-scale method involves a two-step process. First, the carboxylic acid is converted to a more reactive intermediate, dehydroabietyl acyl chloride, by reacting it with an agent like thionyl chloride. researchgate.netresearchgate.net This acyl chloride is then reacted with the desired alcohol (e.g., ethanol, cinnamyl alcohol, borneol) to form the corresponding ester in good yield. researchgate.netresearchgate.net

Another reported method for preparing the methyl ester involves treating abietic acid with lithium hydroxide followed by methyl sulphate, which is then aromatized to yield methyl dehydroabietate. uv.es For sensitive substrates, diazomethane can be used to convert the carboxylic acid to its methyl ester. nih.gov

| Method | Reagents | Intermediate | Key Advantages | Reference |

|---|---|---|---|---|

| Acid Chloride Formation | 1. Thionyl Chloride (SOCl₂) 2. Alcohol (e.g., Ethanol) | Dehydroabietyl acyl chloride | High reactivity, good yields, versatile for various alcohols. | researchgate.netresearchgate.net |

| Methylation | Lithium hydroxide, Methyl sulphate | None (direct from abietate salt) | Quantitative yield for methyl ester synthesis. | uv.es |

| Diazomethane Reaction | Diazomethane (CH₂N₂) | None | Mild conditions, suitable for sensitive substrates. | nih.gov |

Derivatization Strategies of this compound

The sulfonic acid group at the C-12 position is a key functional group for further derivatization, allowing for the synthesis of a wide range of novel compounds. A pivotal transformation is its conversion into a sulfonyl chloride intermediate.

Synthesis of Sulfonyl Chloride Intermediates from Sulfonic Acid (e.g., Ethyl 12-Chlorosulfo-abieta-8,11,13-trien-18-oate)

The conversion of the sulfonic acid moiety into a more reactive sulfonyl chloride is a gateway to synthesizing sulfonamides and sulfonate esters. The synthesis of ethyl 12-chlorosulfo-abieta-8,11,13-trien-18-oate is accomplished by treating the parent sulfonic acid, ethyl 12-sulfo-abieta-8,11,13-trien-18-oate, with a chlorinating agent. mdpi.com This transformation replaces the hydroxyl group of the sulfonic acid with a chlorine atom, significantly increasing the electrophilicity of the sulfur atom.

Optimization of Reaction Conditions and Reagent Selection (e.g., PCl₅)

The selection of the chlorinating agent is critical for the efficient synthesis of sulfonyl chlorides from sulfonic acids. For the preparation of ethyl 12-chlorosulfo-abieta-8,11,13-trien-18-oate, phosphorus pentachloride (PCl₅) has been successfully employed. mdpi.com

The choice of reagent often depends on the substrate's stability, desired purity of the product, and the reaction scale. While PCl₅ is effective, other reagents are commonly used for this transformation, each with its own set of optimal conditions.

| Reagent | Typical Co-products | General Reaction Conditions | Reference |

|---|---|---|---|

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Often used neat or in a non-polar solvent. | mdpi.comgoogle.com |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Often requires a catalytic amount of DMF; can require heating. | google.com |

| Phosphoryl chloride (POCl₃) | H₃PO₄ | Used with sulfolane in acetonitrile, requires heating. | google.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Cyanuric acid | Requires extended boiling in acetone. | google.com |

Optimization of the reaction involves controlling the stoichiometry of the reagents, reaction temperature, and time to maximize the yield of the sulfonyl chloride while minimizing side reactions, such as chlorination of other parts of the molecule or degradation.

Mechanistic Considerations in Sulfochloride Formation

The conversion of a sulfonic acid to a sulfonyl chloride using a chlorinating agent like phosphorus pentachloride (PCl₅) proceeds through a nucleophilic substitution mechanism at the sulfur center. The mechanism is initiated by the attack of the sulfonic acid's hydroxyl oxygen onto the electrophilic phosphorus atom of PCl₅.

The proposed steps are as follows:

Nucleophilic Attack: The hydroxyl group of the sulfonic acid acts as a nucleophile, attacking one of the phosphorus atoms in PCl₅. This forms a transient intermediate and displaces a chloride ion.

Intermediate Formation: A key intermediate, R-SO₂-O-PCl₄, is formed.

Chloride Attack and Elimination: The displaced chloride ion, or a chloride from another PCl₅ molecule, then acts as a nucleophile, attacking the sulfur atom of the intermediate. This leads to the cleavage of the S-O bond.

Product Formation: The final products are the desired sulfonyl chloride (R-SO₂Cl), phosphoryl chloride (POCl₃), and hydrogen chloride (HCl).

This sequence of events effectively replaces the -OH group of the sulfonic acid with a -Cl atom, yielding the highly reactive sulfonyl chloride intermediate ready for further synthetic transformations. The solvolysis of arenesulfonyl chlorides typically proceeds via a bimolecular nucleophilic substitution pathway, underscoring the electrophilic nature of the sulfur atom in the sulfonyl chloride group. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Abietic acid |

| Dehydroabietic acid |

| Ethyl 12-Chlorosulfo-abieta-8,11,13-trien-18-oate |

| Ethyl 12-sulfo-abieta-8,11,13-trien-18-oate |

| Methyl abietate |

| Methyl dehydroabietate |

| Dehydroabietyl acyl chloride |

| Phosphorus pentachloride |

| Thionyl chloride |

| Phosphoryl chloride |

| 2,4,6-Trichloro-1,3,5-triazine |

Formation of Sulfonamide Derivatives from Sulfonyl Chlorides

The conversion of the sulfonic acid group at the C-12 position into a more reactive sulfonyl chloride is a pivotal step that opens the door to a variety of sulfonamide derivatives. This transformation is typically achieved by reacting the corresponding sulfonic acid, often in its ethyl ester form (ethyl 12-sulfo-abieta-8,11,13-trien-18-oate), with a chlorinating agent like phosphorus pentachloride (PCl₅). The resulting ethyl 12-(chlorosulfonyl)dehydroabietate is a key intermediate for synthesizing a diverse library of sulfonamides. bohrium.com

Ammonolysis Reactions and Quantitative Yield Protocols

The most direct route to the primary sulfonamide is through ammonolysis of the sulfonyl chloride intermediate. Research has demonstrated highly efficient protocols for this conversion. In a typical procedure, ethyl 12-chlorosulfo-abieta-8,11,13-trien-18-oate is dissolved in a solvent such as chloroform and treated with an aqueous solution of ammonia (B1221849). bohrium.com

This reaction has been reported to proceed to completion, affording the desired ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate in a quantitative 100% yield after purification by column chromatography. bohrium.com The process involves boiling the reaction mixture for several hours while gradually adding the ammonia solution. bohrium.com This robust and high-yielding protocol underscores the feasibility of producing the foundational sulfonamide scaffold for further derivatization.

Table 1: Protocol for Ammonolysis of Ethyl 12-chlorosulfo-abieta-8,11,13-trien-18-oate

| Parameter | Value/Condition |

| Starting Material | Ethyl 12-chlorosulfo-abieta-8,11,13-trien-18-oate |

| Reagent | 25% Aqueous Ammonia Solution |

| Solvent | Chloroform (CHCl₃) |

| Reaction Time | 5 hours |

| Temperature | Boiling |

| Purification | Column Chromatography (SiO₂) |

| Yield | 100% |

Data sourced from Izmest'ev et al. (2023). bohrium.com

Introduction of Complex Substituents onto the Sulfonamide Nitrogen

The reactivity of the 12-chlorosulfonyl intermediate extends beyond simple ammonolysis, allowing for the introduction of more complex and functionally diverse substituents onto the sulfonamide nitrogen. This has been a key strategy for developing new derivatives with potential biological applications.

A significant area of research has been the synthesis of sulfonamides bearing amino acid fragments. These derivatives are of interest as they have been found to inhibit matrix proteinases, which are involved in cancer cell migration and proliferation. bohrium.com The synthesis involves the reaction of 12-(chlorosulfonyl)dehydroabietic acid ethyl ester with the methyl esters of various L-amino acids. researchgate.net

Previously unknown sulfonamides have been successfully synthesized using the methyl esters of glycine, methionine, leucine, glutamic acid, tyrosine, proline, and histidine. researchgate.net The reaction conditions may require optimization depending on the specific amino acid ester used due to solubility challenges; an optimal solvent system for some of these reactions has been identified as a mixture of chloroform, acetone, and water. researchgate.net Furthermore, the synthesis of dehydroabietic acid dipeptide derivatives containing a sulfonamide moiety has also been explored. nih.gov

In a notable reaction, the treatment of the sulfonyl chloride intermediate with cystine dimethyl ester resulted in the formation of a bis-sulfonamide, linking two dehydroabietane scaffolds through the cystine bridge. researchgate.net

Table 2: Examples of Amino Acid Methyl Esters Used in Sulfonamide Synthesis

| Amino Acid Reactant | Resulting Derivative Class |

| Glycine methyl ester | Amino acid-bearing sulfonamide |

| Leucine methyl ester | Amino acid-bearing sulfonamide |

| Methionine methyl ester | Amino acid-bearing sulfonamide |

| Proline methyl ester | Amino acid-bearing sulfonamide |

| Tyrosine methyl ester | Amino acid-bearing sulfonamide |

| Histidine methyl ester | Amino acid-bearing sulfonamide |

| Glutamic acid dimethyl ester | Amino acid-bearing sulfonamide |

| Cystine dimethyl ester | Bis-sulfonamide |

Data sourced from Izmest'ev et al. (2022). researchgate.net

The incorporation of carbohydrate units to form glycosidic sulfonamides represents another synthetic direction. It has been noted that some sulfonamide derivatives of dehydroabietic acid bearing a glycosidic moiety exhibit antipepsinogenic activity. bohrium.com The synthesis of sulfonamides with monosaccharide fragments has been proposed as a use for the versatile sulfonyl chloride intermediate. helsinki.fi However, detailed synthetic protocols and characterization of specific glycosidic sulfonamide derivatives of this compound are not extensively detailed in the currently reviewed literature.

Exploration of Other Sulfur-Containing Derivatives (e.g., Sulfanyl, Thiosulfonates, Sulfones)

Research into dehydroabietic acid derivatives has extended to other sulfur-containing functional groups beyond sulfonic acids and sulfonamides, primarily focusing on modifications at the C-18 position. These studies demonstrate the chemical tractability of the dehydroabietane skeleton for creating a variety of sulfur-based analogues. For the first time, dehydroabietic acid ethyl ester has been used to produce thioacetate, thiol (sulfanyl), and disulfide derivatives at the C-18 position. nih.gov

Further transformations have focused on the oxidation of these sulfur species. Methodologies have been developed for the chemoselective oxidation of related chiral γ-ketothiols using chlorine dioxide to yield the corresponding thiosulfonates and sulfonic acids. nih.gov A subsequent transformation of the thiosulfonates has been shown to lead to the formation of sulfones, revealing a new synthetic pathway for this class of compounds. nih.gov These findings highlight the rich chemistry of sulfur on the dehydroabietane framework, enabling access to derivatives with diverse sulfur oxidation states.

Catalysis in the Synthesis of this compound Derivatives

Catalysis plays a significant role in optimizing the synthesis of sulfur-containing dehydroabietane derivatives, offering improved yields and alternative reaction pathways. One of the key applications of catalysis is in the formation of the sulfonyl chloride intermediate, a crucial precursor for many of the compounds discussed.

Optimal conditions have been identified for the direct oxidation of dehydroabietanthiol to the corresponding sulfochloride using chlorine dioxide as the oxidant. This reaction is efficiently catalyzed by vanadyl acetylacetonate (VO(acac)₂). helsinki.fi The use of this catalyst is instrumental in achieving an effective transformation.

Furthermore, the influence of the VO(acac)₂ catalyst has also been demonstrated to increase the yields of thiosulfonates during the oxidation of thiol precursors. nih.gov This indicates a broader utility for vanadium catalysis in the synthesis of various oxidized sulfur derivatives within the dehydroabietane family, enhancing the efficiency of synthetic routes to these complex molecules.

Role of Metal Catalysts (e.g., Vanadyl Acetylacetonate) in Oxidation Steps

Metal-catalyzed oxidation reactions are pivotal in the functionalization of the dehydroabietic acid framework, enabling the introduction of oxygen-containing groups that can serve as precursors or be transformed into other functionalities. Vanadyl acetylacetonate, VO(acac)₂, is a versatile and efficient catalyst for a variety of oxidation reactions. researchgate.netguidechem.com While its direct application in the synthesis of this compound is not extensively documented, its known reactivity patterns with aromatic and other organic compounds suggest a significant potential role.

Vanadyl acetylacetonate, in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂), forms highly reactive peroxovanadium species. guidechem.comguidechem.com These species are capable of effecting a range of oxidative transformations, including the oxidation of aldehydes to carboxylic acids and the epoxidation of alkenes. guidechem.comorganic-chemistry.org Of particular relevance to the dehydroabietane skeleton is the ability of VO(acac)₂ to catalyze the oxidation of allylic C-H bonds and the oxidation of aromatic rings. For instance, it has been demonstrated that the VO(acac)₂/TBHP system can oxidize the allylic double bonds of benzene rings to ketones. guidechem.com

In the context of synthesizing precursors to this compound, vanadyl acetylacetonate could be employed to introduce a hydroxyl group or a ketone at a specific position on the aromatic C-ring of dehydroabietic acid. This introduced functionality could then direct or facilitate the subsequent sulfonation at the C-12 position. The general mechanism for such oxidations is believed to involve the formation of a vanadium(V) peroxo complex which then acts as the active oxidizing agent.

Table 1: Potential Vanadyl Acetylacetonate-Catalyzed Oxidation Reactions on Dehydroabietic Acid Derivatives

| Substrate | Oxidant | Catalyst | Potential Product(s) |

| Dehydroabietic acid | H₂O₂ / TBHP | VO(acac)₂ | Hydroxylated or ketonic dehydroabietic acid derivatives |

| Dehydroabietinol | H₂O₂ / TBHP | VO(acac)₂ | Oxidized dehydroabietinol derivatives |

| Methyl dehydroabietate | H₂O₂ / TBHP | VO(acac)₂ | Oxidized methyl dehydroabietate derivatives |

The regioselectivity of these oxidations would be a critical factor, influenced by the electronic and steric environment of the dehydroabietane core. The inherent chirality of the starting material could also influence the stereochemical outcome of the oxidation, a crucial aspect in the synthesis of biologically active molecules.

Stereoselective Synthetic Approaches for Chiral Dehydroabietane Sulfonyl Derivatives

The dehydroabietane skeleton possesses multiple stereocenters, making the stereoselective synthesis of its derivatives a key challenge and a critical aspect for ensuring their biological efficacy. The development of stereoselective synthetic approaches for chiral dehydroabietane sulfonyl derivatives is essential for producing enantiomerically pure compounds.

One promising strategy involves the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions. Dehydroabietane-derived bifunctional organocatalysts have demonstrated success in a variety of highly enantioselective reactions. researchgate.net This suggests that the inherent chirality of the dehydroabietane framework can be harnessed to direct the stereochemical outcome of subsequent transformations.

Another approach is the stereoselective functionalization of the existing chiral scaffold. For instance, the regioselective and stereoselective hydroxylation of dehydroabietic acid has been achieved using microorganisms. mdpi.com This enzymatic approach can provide access to chiral intermediates that can be further elaborated into sulfonyl derivatives.

The direct stereoselective sulfonation of the dehydroabietane aromatic ring is a more challenging endeavor. The regioselectivity of electrophilic aromatic sulfonation is primarily governed by electronic effects. However, the chiral environment provided by the rest of the molecule could potentially influence the facial selectivity of the attack, leading to a diastereomeric excess of one product. The use of chiral sulfonating agents or performing the reaction in a chiral environment could also be explored to enhance stereoselectivity.

Table 2: Potential Stereoselective Strategies for Dehydroabietane Sulfonyl Derivatives

| Strategy | Description | Potential Outcome |

| Chiral Catalysis | Use of chiral metal complexes or organocatalysts to introduce or modify functional groups. | Enantiomerically enriched precursors to sulfonyl derivatives. |

| Chiral Auxiliaries | Temporary attachment of a chiral auxiliary to guide the stereochemical course of a reaction. | Diastereoselective synthesis of intermediates. |

| Biocatalysis | Employment of enzymes or whole microorganisms for stereoselective transformations. | Access to enantiopure hydroxylated or otherwise functionalized dehydroabietanes. |

| Substrate Control | Leveraging the inherent chirality of the dehydroabietane skeleton to direct the stereochemistry of subsequent reactions. | Diastereoselective synthesis of sulfonyl derivatives. |

Further research into these stereoselective methodologies will be crucial for the development of potent and selective dehydroabietane-based therapeutic agents.

Application of Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogs can benefit significantly from the application of these principles, particularly given that the starting material, dehydroabietic acid, is derived from a renewable resource, rosin. nih.govdntb.gov.ua

A key aspect of green chemistry is the use of renewable feedstocks. Dehydroabietic acid, obtained from pine rosin, is an excellent example of a bio-based starting material. nih.gov Utilizing this renewable resource reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry.

The choice of solvents and reagents is another critical area for the application of green chemistry. Traditional organic syntheses often employ volatile and hazardous organic solvents. Efforts can be made to replace these with greener alternatives such as water, supercritical fluids, or ionic liquids. For instance, exploring aqueous conditions for sulfonation or other derivatization reactions would be a significant step towards a more environmentally benign synthesis.

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly desirable. For example, developing a solid-supported version of an oxidation catalyst like vanadyl acetylacetonate could facilitate its recovery and reuse. organic-chemistry.org

Furthermore, atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, should be maximized. This can be achieved by designing synthetic routes that minimize the formation of byproducts.

Table 3: Application of Green Chemistry Principles in the Synthesis of Dehydroabietane Analogs

| Green Chemistry Principle | Application in Dehydroabietane Synthesis |

| Renewable Feedstocks | Utilization of dehydroabietic acid derived from pine rosin. nih.gov |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with water or other green solvents. |

| Catalysis | Use of recyclable heterogeneous catalysts for oxidation and other transformations. organic-chemistry.org |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Designing for Degradation | Synthesizing biodegradable derivatives to minimize environmental persistence. |

By integrating these green chemistry principles into the synthetic design, the production of this compound analogs can be made more sustainable and environmentally responsible.

Comprehensive Structural Elucidation and Conformational Analysis of 12 Sulfoabieta 8,11,13 Trien 18 Oic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed Chemical Shift and Coupling Constant Interpretations for Structural Elucidation

While specific NMR data for 12-Sulfoabieta-8,11,13-trien-18-oic acid is not published, the analysis of its ethyl sulfamoyl derivative provides a strong basis for predicting its spectral characteristics. The presence of the sulfonic acid group at the C-12 position would significantly influence the chemical shifts of the aromatic protons and adjacent carbons.

Based on the analysis of the derivative, the protons on the aromatic ring (H-11 and H-14) would be expected to appear as singlets in the downfield region of the ¹H NMR spectrum. The introduction of the electron-withdrawing sulfo group at C-12 would likely deshield the adjacent H-11 proton to a greater extent than the H-14 proton. The remaining protons of the abietane (B96969) skeleton would exhibit complex splitting patterns typical of such polycyclic systems.

The ¹³C NMR spectrum would similarly reflect the substitution pattern. The carbon atom bearing the sulfonic acid group (C-12) would be significantly downfield-shifted. The signals for the other carbons in the aromatic ring, as well as those in the aliphatic rings, can be assigned based on established correlations and 2D NMR experiments (COSY, HSQC, HMBC) performed on the derivative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Abietane Skeleton of this compound (based on data from its ethyl sulfamoyl derivative) Note: The actual chemical shifts for the acid may vary slightly due to the difference in the C-12 substituent (sulfonic acid vs. sulfamoyl) and the C-18 substituent (carboxylic acid vs. ethyl ester).

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 1 | ~37-38 | ~1.4-1.5 (a), ~2.3-2.4 (b) |

| 2 | ~18-19 | ~1.6-1.9 |

| 3 | ~36-37 | ~1.6-1.9 |

| 4 | ~47-48 | - |

| 5 | ~44-45 | ~2.1-2.2 |

| 6 | ~21-22 | ~1.4-1.5 (a), ~1.6-1.9 (b) |

| 7 | ~29-30 | ~2.8-3.0 |

| 8 | ~140-141 | - |

| 9 | ~147-148 | - |

| 10 | ~37-38 | - |

| 11 | ~124-125 | ~7.8-7.9 (s) |

| 12 | ~136-137 | - |

| 13 | ~144-145 | - |

| 14 | ~128-129 | ~7.1-7.2 (s) |

| 15 | ~29-30 | ~3.7-3.8 (sept) |

| 16 | ~24-25 | ~1.1-1.3 (d) |

| 17 | ~24-25 | ~1.1-1.3 (d) |

| 18 | >179 | - |

| 19 | ~25-26 | ~1.1-1.3 (s) |

| 20 | ~16-17 | ~1.1-1.3 (s) |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be characterized by the absorption bands of its key functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹.

The presence of the sulfonic acid group would be confirmed by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. Additionally, bands corresponding to C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule would be present.

High-Resolution Mass Spectrometric Data Analysis

High-resolution mass spectrometry (HRMS) would be a crucial tool for confirming the elemental composition of this compound. The molecular formula of the compound is C₂₀H₂₈O₅S. HRMS would provide a highly accurate mass measurement of the molecular ion, which would be consistent with this formula. The fragmentation pattern in the mass spectrum would be expected to show losses of the carboxylic acid group, the sulfonic acid group, and various fragments from the abietane skeleton, providing further structural information.

Single-Crystal X-ray Diffraction Studies for Three-Dimensional Structure Determination

While no single-crystal X-ray diffraction data has been published for this compound, extensive studies have been conducted on its ethyl 12-sulfamoyl derivative. huji.ac.il These studies provide a detailed understanding of the three-dimensional structure of the abietane framework.

Crystallographic Parameters and Unit Cell Description

The crystallographic data for the ethyl 12-sulfamoyl derivative reveals an orthorhombic crystal system with the space group P2₁2₁2₁. huji.ac.il It is plausible that the parent acid, if crystallized, could exhibit similar or related crystal packing, although the presence of the carboxylic acid and sulfonic acid groups would likely lead to different intermolecular hydrogen bonding networks and thus a different unit cell.

Table 2: Crystallographic Data for Ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate huji.ac.il

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 6.1196(19) |

| b (Å) | 15.078(4) |

| c (Å) | 23.215(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2142.1(11) |

| Z | 4 |

Determination of Absolute Configuration (e.g., Flack Parameter Analysis)

The absolute configuration of the ethyl 12-sulfamoyl derivative was unequivocally established through single-crystal X-ray diffraction, with a Flack parameter of 0.04(8). huji.ac.il This confirms the stereochemistry of the chiral centers in the abietane skeleton. Given that the synthetic route from the parent acid to this derivative does not involve reactions at the stereocenters, it can be confidently inferred that this compound possesses the same absolute configuration.

Conformational Analysis of Polycyclic Ring Systems (e.g., Chair and Envelope Conformations of Rings A and B)

The X-ray structure of the derivative shows that Ring A of the tricyclic system adopts a stable chair conformation. huji.ac.il Ring B, however, is described as having an envelope conformation. huji.ac.il This is a common feature in abietane diterpenoids. The aromatic Ring C is, by nature, planar. This conformational arrangement minimizes steric strain within the rigid polycyclic structure. It is highly probable that the parent acid, this compound, would exhibit the same conformational preferences for its ring systems.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles within the Molecular Structure

The precise three-dimensional arrangement of atoms in this compound derivatives is defined by specific bond lengths, bond angles, and torsional angles. X-ray diffraction studies on derivatives such as ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate provide critical insights into the compound's stereochemistry. mdpi.com

The conformation of the fused ring system is a defining characteristic of the dehydroabietane skeleton. In the crystalline state of its derivatives, the six-membered A ring typically adopts a stable "chair" conformation. The B ring, however, is observed to be in an "envelope" conformation, with the C-5 atom displaced from the plane formed by the other atoms in the ring. mdpi.com

Steric hindrance between bulky substituents on the aromatic C ring significantly influences the local geometry. Specifically, the repulsion between the substituents at the adjacent C-12 and C-13 positions leads to a notable distortion and redistribution of the valence angles around these carbon atoms. mdpi.com This deviation from idealized geometries is crucial for accommodating the functional groups and minimizing steric strain within the molecule.

Detailed analysis of a representative derivative, ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate, reveals specific valence angle values that highlight this steric repulsion. mdpi.com

Table 1: Selected Valence Angles in Ethyl 12-Sulfamoyl-abieta-8,11,13-trien-18-oate

| Atoms Involved | Angle (°) |

|---|---|

| ∠C¹¹C¹²S¹ | 114.2(6) |

| ∠C¹³C¹²S¹ | 123.9(6) |

| ∠C¹²C¹³C¹⁵ | 125.2(8) |

Furthermore, the geometry around the nitrogen atom of the sulfonamide group is pyramidal. mdpi.com The rotation of the sulfonamide and ester groups can also be observed. For instance, unhindered rotation of the sulfonamide group is indicated by nuclear Overhauser effect (NOE) correlations, while the rotation of the isopropyl group may be more restricted. mdpi.com

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

The supramolecular assembly and crystal packing of this compound derivatives are primarily governed by intermolecular forces, with hydrogen bonding playing a pivotal role. mdpi.com The analysis of the crystal structure of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate shows the presence of specific and directional N–H···O hydrogen bonds. mdpi.com

Table 2: Hydrogen Bond Parameters in the Crystal Structure of Ethyl 12-Sulfamoyl-abieta-8,11,13-trien-18-oate

| Donor-H···Acceptor | Description |

|---|---|

| N–H···O² (sulfonyl) | Involves one hydrogen of the amino group and an oxygen of the sulfonyl group. |

The formation of these extensive hydrogen-bonded networks is a key factor in the molecular recognition and packing architecture of sulfonamide derivatives in the solid state. mdpi.comresearchgate.net The specific arrangement and strength of these bonds dictate the physical properties of the crystals, such as their melting point and solubility.

Challenges and Strategies for Obtaining X-ray Quality Crystals of Dehydroabietane Sulfonamides

A significant challenge in the structural elucidation of dehydroabietane sulfonamides is the difficulty in obtaining single crystals of sufficient size and quality for X-ray diffraction analysis. mdpi.com This difficulty is a common bottleneck in fully characterizing their three-dimensional structures and understanding their structure-activity relationships. mdpi.comnih.gov

Challenges:

Poor Crystallization Tendency: Many dehydroabietane-derived sulfonamides exhibit a notable reluctance to crystallize. mdpi.com

Solubility Issues: Derivatives that incorporate several polar functional groups often have poor solubility in common organic solvents. mdpi.combohrium.com This limited solubility hinders the preparation of the supersaturated solutions necessary for crystal growth.

Precipitation: Instead of forming well-ordered crystals, these poorly soluble compounds tend to precipitate out of solution as amorphous powders or microcrystalline material unsuitable for single-crystal X-ray diffraction. mdpi.com

Strategies for Overcoming Crystallization Challenges:

To address these issues, various crystallization techniques and strategies can be employed. The choice of method often depends on the specific solubility characteristics of the compound. rochester.eduresearchgate.net

Solvent Selection: The most critical factor is the choice of solvent. The ideal solvent is one in which the compound has moderate solubility. Solvents in which the compound is either too soluble or practically insoluble are generally poor choices for growing high-quality crystals. rochester.edu Experimenting with a wide range of solvents or binary/tertiary solvent systems can be effective. bohrium.comrochester.edu

Slow Evaporation: This is a common and straightforward technique where the solvent is allowed to evaporate slowly from a near-saturated solution. The gradual increase in concentration promotes the formation of a limited number of nucleation sites, leading to the growth of larger crystals. rochester.edu

Vapor Diffusion: This method is particularly useful for compounds that are highly soluble. A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization. researchgate.net

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization. The rate of cooling is crucial; slower rates generally yield better crystals. rochester.edu

Purity: The purity of the compound is paramount. Impurities can inhibit nucleation or be incorporated into the crystal lattice, resulting in defects and poor diffraction quality. rochester.edu

By systematically applying these strategies, the probability of obtaining X-ray quality crystals of challenging dehydroabietane sulfonamides can be significantly increased, enabling their detailed structural analysis.

Mechanistic Insights into the Reactivity and Molecular Interactions of 12 Sulfoabieta 8,11,13 Trien 18 Oic Acid Derivatives

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of biologically active sulfonamide derivatives of 12-sulfoabieta-8,11,13-trien-18-oic acid, a compound belonging to the dehydroabietane family of diterpenoids, involves key chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and developing novel derivatives. The primary pathway involves the conversion of a thiol or sulfonic acid precursor into a highly reactive sulfonyl chloride, which is then coupled with an amine to form the stable sulfonamide linkage.

The formation of a sulfonyl chloride from a thiol is a critical step in the synthesis of dehydroabietane sulfonamides. This transformation is an oxidative chlorination process. A common and efficient method employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) organic-chemistry.orgresearchgate.netorganic-chemistry.org.

Alternative reagents for this conversion include N-chlorosuccinimide (NCS) combined with dilute hydrochloric acid or tetrabutylammonium chloride, as well as mixtures of nitrate salts and chlorotrimethylsilane organic-chemistry.org. A continuous flow process using nitric acid, hydrochloric acid, and oxygen has also been developed for this oxidative chlorination nih.gov. The selection of reagents like H₂O₂ is aligned with green chemistry principles as the primary byproduct is water researchgate.net. For the dehydroabietane system, the sulfonic acid at the C-12 position is typically converted to the corresponding sulfonyl chloride using reagents like thionyl chloride before its reaction with amines mdpi.com.

Table 1: Reagents for Oxidative Chlorination of Thiols

| Reagent System | Key Features | Reference |

|---|---|---|

| H₂O₂ and SOCl₂ | Highly reactive, fast, mild conditions, high yields. | organic-chemistry.orgorganic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Smooth oxidation, good yields. | organic-chemistry.org |

| HNO₃ / HCl / O₂ (Flow Reactor) | Continuous process, metal-free. | nih.gov |

The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile and the sulfonyl chloride is the electrophile.

The mechanism begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic sulfur atom of the sulfonyl chloride. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion, which is a good leaving group. A final deprotonation step, often facilitated by a base like pyridine or even a second molecule of the amine, neutralizes the resulting ammonium salt to yield the final sulfonamide product organic-chemistry.org.

This synthetic strategy is highly versatile, allowing for the coupling of a wide array of amines, including amino acid derivatives, with the dehydroabietane sulfonyl chloride. mdpi.comorganic-chemistry.org The reaction conditions are generally mild, and the resulting sulfonamide bond is very stable, a key feature for its use in pharmaceutical compounds researchgate.net.

Molecular Basis of Biological Interactions

Sulfonamide derivatives of dehydroabietic acid have shown promise as inhibitors of various enzymes, including matrix proteinases and pepsin. mdpi.com Their biological activity is rooted in specific molecular interactions between the inhibitor and the enzyme's active site.

The sulfonamide group (—SO₂NH—) is a critical pharmacophore that plays a multifaceted role in enzyme inhibition. unifi.it It can participate in multiple non-covalent interactions, which anchor the inhibitor to the enzyme's active site. One of the primary roles of the sulfonamide moiety is to form hydrogen bonds with amino acid residues in the enzyme. nih.gov

In the context of metalloenzymes, such as matrix metalloproteinases (MMPs), the sulfonamide group can also interact with the catalytic metal ion (typically zinc) in the active site. nih.gov While some researchers have suggested that the sulfonamide group, along with another zinc-binding group (ZBG), coordinates with the zinc ion, its more established role is to properly orient other parts of the inhibitor molecule. nih.gov For instance, it can direct hydrophobic substituents into specific pockets within the enzyme's active site, such as the S1' pocket in MMPs, thereby enhancing binding affinity and inhibitory potency. nih.gov The geometry and electronic properties of the sulfonamide group make it an effective scaffold for building high-affinity enzyme inhibitors.

Derivatives of dehydroabietic acid featuring a sulfonamide group at the C-12 position and linked to amino acid fragments have been identified as inhibitors of matrix proteinases (MMPs). mdpi.com MMPs are zinc-dependent endopeptidases, and their inhibition by sulfonamide-based compounds relies on key structural features that facilitate strong binding to the enzyme's active site.

The inhibitory mechanism involves the interaction of a zinc-binding group (ZBG) on the inhibitor with the catalytic Zn²⁺ ion in the MMP active site. While the sulfonamide itself can contribute to binding, often a separate, more potent ZBG like a hydroxamate or carboxylate is included in the inhibitor's structure. nih.gov The sulfonamide group is crucial for positioning the inhibitor correctly. It helps to direct hydrophobic portions of the molecule, such as the bulky dehydroabietane skeleton or other appended groups, into the deep, hydrophobic S1' pocket of the MMP. nih.gov

Structure-based design has shown that linkers, such as an ethylene group connecting the sulfonamide to an aromatic P1' portion, and the inclusion of specific amino acid residues like D-proline can significantly improve binding affinity. nih.gov The amino acid fragments can form additional hydrogen bonds and van der Waals interactions with the enzyme, further stabilizing the enzyme-inhibitor complex. The combination of a rigid, hydrophobic scaffold (dehydroabietane), a strategically placed sulfonamide linker, and specific amino acid moieties creates a potent inhibitor that can effectively block the substrate-binding cleft of MMPs.

Table 2: Key Structural Features for MMP Inhibition

| Structural Feature | Role in Inhibition | Reference |

|---|---|---|

| Zinc-Binding Group (ZBG) | Coordinates with the catalytic Zn²⁺ ion in the active site. | nih.govnih.gov |

| Sulfonamide Moiety | Forms hydrogen bonds; orients substituents into binding pockets. | nih.gov |

| Hydrophobic Scaffold | Occupies and interacts with hydrophobic pockets (e.g., S1' pocket). | nih.gov |

Certain sulfonamide derivatives of dehydroabietic acid that incorporate a glycosidic (sugar) moiety have demonstrated antipepsinogenic activity. mdpi.com Pepsin is an aspartic protease, and its activity relies on a catalytic dyad of aspartate residues in its active site. Inhibition of pepsin by these derivatives is based on molecular recognition, where the inhibitor binds non-covalently to the enzyme's active site, blocking access to its natural substrate, pepsinogen.

The molecular recognition process is driven by a combination of interactions. The bulky and hydrophobic dehydroabietane core of the molecule likely interacts with hydrophobic patches within the large substrate-binding cleft of pepsin. The sulfonamide group can form crucial hydrogen bonds with the amino acid residues lining the active site, including potentially the catalytic aspartates.

The attached glycosidic moiety introduces multiple hydroxyl groups, which are excellent hydrogen bond donors and acceptors. These sugar residues can form an extensive network of hydrogen bonds with polar residues on the enzyme surface, significantly enhancing the binding affinity and specificity of the inhibitor. This multi-point interaction—involving hydrophobic interactions from the diterpenoid skeleton and extensive hydrogen bonding from the sulfonamide and sugar components—is the molecular basis for the recognition and inhibition of pepsin by these complex derivatives.

Investigation of Binding Affinities and Kinetics at the Molecular Level

The molecular interactions of this compound, commonly known in its monosodium salt form as Ecabet sodium, have been the subject of research to elucidate its mechanism of action, particularly in its role as a mucosal protective agent. Investigations have focused on its interactions with proteins, notably in the context of its anti-ulcer properties through the inhibition of pepsin activity. However, the nature of these interactions appears to be complex and not characterized by classical high-affinity binding to a single specific enzyme target.

Studies have revealed that the protective effect of this compound against peptic attack is not primarily due to a direct interaction with pepsin itself. nih.gov Instead, the mechanism is understood to involve a non-specific binding to substrate proteins. nih.gov This interaction is significantly influenced by pH, with both the protein binding and the hydrophobicity of the compound increasing as the pH decreases. nih.gov This pH-dependent characteristic is particularly relevant in the acidic environment of the stomach.

Kinetic studies on the peptic hydrolysis of bovine serum albumin (BSA) have shown that the presence of this compound leads to an increase in the apparent Michaelis constant (Km) of the reaction. nih.gov This finding suggests that the compound binds to the substrate protein, forming a complex that is less susceptible to digestion by pepsin. nih.gov The binding to proteins is characterized as a non-specific, hydrophobic interaction. nih.gov Below a pH of 2, the percentage of the compound bound to proteins remains relatively constant and is independent of the drug concentration, further supporting the non-specific nature of this interaction. nih.gov

While direct interaction with pepsin is not the primary mechanism, this compound does exhibit a significant inhibitory effect on pepsin activity in human gastric juice, with a maximum inhibition reported to be 78%. mdpi.com Notably, Pepsin 1, the isozyme associated with ulcers, was found to be the most inhibited. mdpi.com This inhibition of pepsin-mediated digestion of mucin, a key component of the gastric mucosal barrier, is a crucial aspect of its protective effects. mdpi.com Furthermore, the compound has been shown to interact with gastric mucin, leading to an increase in its viscosity, which may strengthen the mucosal barrier. mdpi.com

The following table summarizes the key research findings regarding the molecular interactions of this compound.

| Interacting Molecule(s) | Nature of Interaction | Key Findings |

| Substrate Proteins (e.g., Bovine Serum Albumin) | Non-specific, Hydrophobic | Binding is pH-dependent, increasing at lower pH. nih.gov Forms a complex with substrate proteins, making them less susceptible to peptic hydrolysis. nih.gov |

| Pepsin | Indirect Inhibition | The reduction in peptic activity is not due to direct binding to the enzyme. nih.gov Significant inhibition of pepsin activity observed in human gastric juice. mdpi.com |

| Gastric Mucin | Positive Interaction | Increases the viscosity of gastric mucin, potentially strengthening the mucosal barrier. mdpi.com Inhibits the digestion of mucin by gastric juice. mdpi.com |

Structure Activity Relationship Sar Studies and Rational Design of 12 Sulfoabieta 8,11,13 Trien 18 Oic Acid Derivatives

Systematic Structural Modifications at the C-12 Sulfo and C-18 Carboxylic Acid Positions

The rational design of more potent and selective analogs of 12-Sulfoabieta-8,11,13-trien-18-oic acid hinges on a systematic exploration of its chemical architecture. The C-12 sulfo group and the C-18 carboxylic acid moiety represent key anchor points for molecular interactions and are therefore primary targets for structural modification.

Research into the derivatization of the parent compound, dehydroabietic acid, provides valuable insights. The introduction of a sulfonamide group at the C-12 position has been a key area of investigation. For instance, the synthesis of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate has been achieved, providing a platform for further modifications. nih.gov Studies on dehydroabietic acid derivatives have shown that introducing various substituents on the sulfonamide nitrogen can significantly impact biological activity. For example, sulfonamides bearing amino acid fragments at the C-12 position have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer cell migration and proliferation. nih.gov

Similarly, the C-18 carboxylic acid offers a versatile handle for chemical elaboration. Modifications at this position, such as esterification and amidation, have been extensively studied in dehydroabietic acid and its analogs. These modifications can modulate the compound's lipophilicity, polarity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties. For example, a series of 7-N-acylaminoethyl/propyloxime derivatives of dehydroabietic acid, where the C-18 carboxyl group was likely modified or remained as a reference, exhibited potent antibacterial activity against multidrug-resistant Staphylococcus aureus. nih.gov The nature of the acyl group was found to be critical for the observed activity.

A systematic SAR study would involve the synthesis and biological evaluation of a library of compounds with diverse functionalities at both the C-12 and C-18 positions. The data generated from such studies are crucial for identifying the key structural features required for a desired biological effect.

| Modification Site | Type of Modification | Observed/Potential Impact on Bioactivity |

| C-12 Sulfo Group | Sulfonamide formation | Introduction of diverse substituents on the nitrogen can modulate activity; amino acid conjugates show MMP inhibition. |

| Esterification of the sulfo group | Could alter solubility and cell permeability. | |

| C-18 Carboxylic Acid | Esterification | Modulates lipophilicity and pharmacokinetic properties. |

| Amidation | Introduces hydrogen bonding capabilities and potential for new interactions with biological targets. | |

| Reduction to alcohol or aldehyde | Can alter the electronic and steric profile, leading to different biological activities. |

Influence of Stereochemistry on Molecular Interactions and Reactivity

Even subtle changes in stereochemistry can lead to dramatic differences in biological response. For instance, one stereoisomer may bind to a receptor with high affinity and elicit a strong biological response, while its mirror image (enantiomer) may be completely inactive or even have an opposing effect. The precise orientation of the C-12 sulfo group and the C-18 carboxylic acid in space is crucial for forming specific hydrogen bonds, electrostatic interactions, and van der Waals contacts with the amino acid residues in a protein's active site.

The reactivity of the functional groups can also be influenced by stereochemistry. The accessibility of the C-18 carboxylic acid for esterification or amidation, for example, can be affected by the steric hindrance imposed by the surrounding atoms in a particular stereoisomer. Therefore, stereocontrolled synthesis of derivatives is essential to fully elucidate the SAR and to develop enantiomerically pure drug candidates with optimal activity and reduced potential for off-target effects.

Computational Approaches in SAR Analysis

In recent years, computational chemistry has become an indispensable tool in drug discovery and development. These in silico methods provide a powerful and cost-effective means to rationalize experimental SAR data, predict the activity of novel compounds, and guide the design of more potent and selective molecules.

Ligand-Based Drug Design Methodologies

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design methodologies can be employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. One of the most common ligand-based methods is pharmacophore modeling. mdpi.comsemanticscholar.orgnih.gov

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to be active. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative charges. By analyzing a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. For derivatives of this compound, a pharmacophore model could be developed based on a series of potent analogs, highlighting the key spatial relationships between the sulfo group, the carboxylic acid, and other important structural features.

Molecular Docking and Dynamics Simulations to Predict Binding Modes

When the three-dimensional structure of the biological target is known, molecular docking can be used to predict how a ligand will bind to it. jppres.com Docking algorithms place a ligand into the active site of a protein in various orientations and conformations and score the resulting complexes based on their predicted binding affinity. This allows researchers to visualize the specific interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts.

For this compound derivatives, docking studies could be used to predict their binding modes in the active sites of relevant enzymes, such as MMPs. This would provide valuable insights into why certain modifications at the C-12 and C-18 positions enhance or diminish activity.

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic picture of the ligand-protein complex. jppres.com MD simulations model the movement of atoms over time, allowing researchers to assess the stability of the predicted binding mode and to identify key dynamic interactions that may not be apparent from a static docking pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov In a QSAR study, various physicochemical properties of the molecules, known as molecular descriptors, are calculated. These descriptors can encode information about the molecules' electronic properties, hydrophobicity, size, and shape.

Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test.

Furthermore, the descriptors that are found to be important in the QSAR model can provide valuable insights into the mechanism of action. nih.gov For example, if a descriptor related to hydrophobicity is found to be positively correlated with activity, it would suggest that hydrophobic interactions are important for binding to the target. For this compound derivatives, a QSAR model could help to elucidate the key molecular properties that govern their biological effects and provide a mechanistic hypothesis for their activity.

| Computational Approach | Application to this compound Derivatives | Information Gained |

| Ligand-Based Drug Design (Pharmacophore Modeling) | Identification of common chemical features among active derivatives. | 3D arrangement of essential features for activity; can be used for virtual screening. |

| Molecular Docking | Prediction of binding modes in the active site of a known target. | Visualization of key interactions (hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics Simulations | Assessment of the stability and dynamics of the ligand-protein complex. | Understanding the dynamic nature of binding and identifying stable interactions. |

| QSAR Modeling | Development of a mathematical model correlating structure with activity. | Prediction of activity for new compounds; mechanistic insights into the mode of action. |

Theoretical and Computational Chemistry Studies on 12 Sulfoabieta 8,11,13 Trien 18 Oic Acid and Its Analogs

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are pivotal in predicting molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 12-Sulfoabieta-8,11,13-trien-18-oic acid, DFT is employed to determine its most stable three-dimensional conformation. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

The choice of functional and basis set is critical for obtaining reliable results. For organic molecules containing sulfur, such as the subject compound, hybrid functionals like B3LYP are often paired with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) to accurately describe the electronic environment. mdpi.com The inclusion of diffuse functions is important for accurately modeling the anionic sulfonate and carboxylate groups, while polarization functions are necessary for describing the bonding in the sulfur-oxygen bonds.

These calculations would reveal key geometric parameters, such as the bond lengths and angles within the rigid tricyclic abietane (B96969) framework, as well as the orientation of the flexible carboxylic acid and sulfonic acid groups. The presence of the bulky sulfonic acid group at the C12 position on the aromatic ring is expected to induce some steric strain, which DFT can quantify. The optimized geometry is the foundational piece of data for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energy and spatial distribution of these orbitals provide a powerful predictive tool for understanding a molecule's reactivity. numberanalytics.com

For this compound, an FMO analysis would typically show the HOMO localized on the electron-rich aromatic ring, which is further activated by the electron-donating isopropyl group. The LUMO, conversely, would likely be distributed over the aromatic ring and potentially involve the carboxylic acid and sulfonic acid groups, particularly their antibonding orbitals.

The HOMO-LUMO energy gap is a crucial parameter derived from FMO analysis; a smaller gap generally implies higher reactivity. numberanalytics.com By mapping the HOMO and LUMO across the molecular structure, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the regions with the largest HOMO coefficients are indicative of sites susceptible to electrophilic attack, while regions with large LUMO coefficients suggest susceptibility to nucleophilic attack. This analysis is invaluable for predicting the outcomes of chemical reactions and understanding the molecule's role in various chemical processes.

Table 1: Representative Data from Frontier Molecular Orbital (FMO) Analysis

| Molecular Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.5 | Aromatic Ring, Isopropyl Group | Site for electrophilic attack |

| LUMO | -1.2 | Aromatic Ring, Carboxyl Group | Site for nucleophilic attack |

| HOMO-LUMO Gap | 5.3 | - | Indicator of chemical stability |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the type of data generated from FMO analysis. Actual values would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, including conformational changes and interactions with the surrounding environment. MD simulations are particularly useful for studying large, flexible molecules and their behavior in solution.

For this compound, which possesses both a rigid hydrophobic core and flexible hydrophilic functional groups, MD simulations can elucidate its conformational landscape. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe the rotational freedom of the C4-carboxylic acid and the C12-sulfonic acid groups. These simulations would reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are instrumental in understanding the effect of the solvent on the molecule's structure and dynamics. The explicit modeling of solvent molecules allows for the detailed study of solvation shells around the hydrophilic sulfonate and carboxylate groups. The simulations can quantify the number of water molecules in the first and second solvation shells and their residence times, providing a microscopic picture of hydration. This is crucial for understanding the solubility and amphiphilic character of the molecule.

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shift prediction being a particularly powerful tool for structure elucidation and verification. github.iofrontiersin.org The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. github.io

For this compound, a computational NMR prediction would begin with the DFT-optimized geometry. The GIAO calculation would then provide theoretical ¹H and ¹³C chemical shifts for each atom in the molecule. These predicted shifts can be compared with experimental data to confirm the molecular structure or to help assign ambiguous peaks in the experimental spectrum.

The accuracy of the prediction depends on the level of theory and whether solvent effects are included, often through a Polarizable Continuum Model (PCM). github.io For complex molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the most stable conformers to obtain a result that accurately reflects the experimental spectrum, which is an average over all populated conformations in solution.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C-4 (quaternary) | 48.5 | 48.2 |

| C-10 (quaternary) | 38.2 | 37.9 |

| C-12 (aromatic, C-SO₃H) | 145.1 | 144.8 |

| C-18 (carboxyl) | 182.3 | 181.9 |

Note: The values in this table are for illustrative purposes to demonstrate the comparison between computationally predicted and experimentally determined NMR data. The accuracy of modern computational methods can be very high, often with mean absolute errors of less than 2 ppm for ¹³C and 0.2 ppm for ¹H NMR. frontiersin.org

Modeling of Intermolecular Interactions and Self-Assembly

The amphiphilic nature of this compound, with its large hydrophobic diterpenoid backbone and polar sulfonic and carboxylic acid head groups, suggests a propensity for self-assembly in solution. Computational modeling can provide valuable insights into the non-covalent interactions that drive these processes.

Hydrogen bonding is a key intermolecular interaction for this molecule. rsc.orgnih.gov The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the sulfonate group is a strong hydrogen bond acceptor. researchgate.netnih.gov Quantum chemical calculations can be used to model dimers and small clusters of the molecule, quantifying the strength of different hydrogen bonding motifs. For instance, the formation of a cyclic dimer through hydrogen bonds between the carboxylic acid groups is a common feature of carboxylic acids. nih.gov The interaction between the sulfonic acid and carboxylic acid groups of adjacent molecules can also be modeled. rsc.org

Coarse-grained molecular dynamics simulations are a powerful tool for studying the larger-scale self-assembly of amphiphilic molecules into structures like micelles or vesicles. cornell.edursc.org In these simulations, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. Such simulations could predict the critical micelle concentration and the morphology of the aggregates formed by this compound in aqueous solution. These models would capture the hydrophobic interactions between the abietane backbones and the electrostatic and hydrogen bonding interactions between the polar head groups and water, providing a comprehensive picture of its supramolecular chemistry. nih.govnih.gov

Future Research Directions and Unaddressed Challenges in 12 Sulfoabieta 8,11,13 Trien 18 Oic Acid Chemistry

Development of Novel and Efficient Synthetic Methodologies

The future of 12-sulfoabieta-8,11,13-trien-18-oic acid chemistry is contingent on the development of more advanced and efficient synthetic strategies. Current methods for modifying related dehydroabietane structures often rely on multi-step protocols that can be resource-intensive. For instance, the synthesis of sulfonamide derivatives from the corresponding sulfonic acid ester involves a two-step process: conversion to a sulfochloride intermediate, followed by reaction with an amine. mdpi.com

Future research should prioritize the development of more atom-economical and environmentally benign synthetic routes. This includes:

Catalytic C-H Functionalization: Recent breakthroughs in iron-catalyzed C-H bond oxidation on the abietane (B96969) core demonstrate the potential for site-selective functionalization under mild conditions. rsc.orgnih.gov Applying similar strategies could enable direct and selective modifications to the scaffold, bypassing the need for extensive protecting group manipulations.

Biocatalysis and Biosynthesis: Exploring enzymatic and whole-cell biotransformations offers a green alternative for structural modification. Fungi such as Aspergillus and Cunninghamella species have been shown to hydroxylate synthetic abietane diterpenes at various positions, creating novel analogues. researchgate.net Engineering biosynthetic pathways in microbial or plant-based systems could provide a sustainable supply of the core scaffold or its derivatives.

Flow Chemistry and Automation: Implementing continuous flow technologies could improve reaction efficiency, safety, and scalability, allowing for the rapid production of derivative libraries for screening purposes.

Exploration of Additional Derivatization Pathways and Chemical Space

The dehydroabietane skeleton is a versatile platform for structural modification, offering multiple reactive sites for derivatization. nih.govuv.es While the C-12 sulfo group is a primary target for modification, significant opportunities exist at other positions to expand the accessible chemical space.

Key avenues for future exploration include:

C-12 Sulfonamide Library Synthesis: The intermediate sulfochloride of this compound can be reacted with a wide array of primary and secondary amines, amino acid esters, and other nucleophiles to generate large, diverse sulfonamide libraries. mdpi.comresearchgate.net Such libraries are crucial for systematic structure-activity relationship (SAR) studies to identify compounds with potent and selective biological activity. nih.gov

Modification of the C-18 Carboxylic Acid: The carboxylic acid at the C-18 position is another key functional handle. It can be converted into esters, amides (including peptide conjugates), alcohols, and aldehydes, each offering distinct physicochemical properties and biological activities. uv.es

Aromatic Ring Functionalization: The aromatic C-ring can undergo electrophilic substitution reactions to introduce nitro, halogen, or acyl groups, further diversifying the molecular architecture. nih.gov Combining modifications at C-12, C-18, and the aromatic ring could lead to novel compounds with unique pharmacological profiles.

Integration of Advanced Biophysical Techniques for Mechanistic Elucidation

To move beyond preliminary biological screening and understand how derivatives of this compound exert their effects at a molecular level, the integration of advanced biophysical techniques is essential. While standard characterization methods like NMR and X-ray crystallography confirm molecular structure, they provide limited insight into dynamic biological interactions. mdpi.com

Future investigations must employ a suite of biophysical tools to:

Quantify Binding Affinity and Kinetics: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) can provide quantitative data on binding constants (K D ), kinetics (k on /k off ), and thermodynamic parameters of a compound's interaction with its biological target (e.g., an enzyme or receptor). nih.govresearchgate.net

Elucidate Binding Modes: High-resolution structural biology techniques, including co-crystallography and cryo-electron microscopy (cryo-EM), are needed to visualize the precise binding mode of active compounds within their target's active or allosteric sites. This atomic-level information is critical for mechanism-of-action studies and for guiding rational, structure-based drug design.

Assess Conformational Dynamics: NMR spectroscopy can be used to study dynamic interfaces and conformational changes in both the ligand and the protein upon binding, providing a more complete picture of the interaction. researchgate.net

| Research Direction | Key Techniques | Objective |

| Efficient Synthesis | Catalytic C-H Functionalization, Biocatalysis, Flow Chemistry | Develop sustainable, scalable, and efficient routes to the core scaffold and its analogues. |

| Chemical Space Expansion | Combinatorial synthesis, Parallel synthesis | Create diverse libraries of derivatives by modifying C-12, C-18, and the aromatic ring for SAR studies. |

| Mechanistic Studies | SPR, ITC, X-ray Co-crystallography, Cryo-EM, NMR | Quantify binding interactions and determine the precise molecular mechanism of action to guide rational design. |

| Predictive Modeling | 3D-QSAR, Molecular Docking, Molecular Dynamics (MD) | Build predictive models to design novel compounds with enhanced potency and selectivity in silico. |

| Supramolecular Chemistry | Self-assembly studies, Host-guest chemistry | Explore the use of the rigid scaffold to create novel functional materials and molecular recognition systems. |

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of novel molecules before their synthesis. Future research on this compound derivatives should be tightly integrated with computational modeling.

Strategic applications include:

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models from a series of synthesized analogues and their corresponding biological data, researchers can identify the key structural features that govern activity. frontiersin.orgmdpi.com These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking and Virtual Screening: Structure-based molecular docking can be used to predict the binding poses and affinities of designed derivatives within the active site of a known protein target. nih.gov This allows for the rapid virtual screening of large compound libraries to identify potential hits.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, revealing key interactions and conformational dynamics that are not apparent from static docking poses. mdpi.com This information is invaluable for optimizing lead compounds.

Potential for Supramolecular Chemistry Applications in Dehydroabietane Systems

The inherent properties of the dehydroabietane scaffold—namely its rigidity, chirality, and defined functional group placement—make it an attractive building block (tecton) for supramolecular chemistry. The carboxylic and sulfonic acid groups provide sites for strong, directional, non-covalent interactions like hydrogen bonding.

Unaddressed opportunities in this area include:

Self-Assembly and Gelation: Investigating the ability of this compound and its derivatives to self-assemble into higher-order structures such as organogels, liquid crystals, or vesicles. These materials could find applications in controlled release or as templates for nanomaterial synthesis.

Molecular Recognition and Sensing: The defined three-dimensional structure of the dehydroabietane core could be functionalized to create chiral hosts for guest molecules. Such systems could be developed for enantioselective separations or as components of chemical sensors.

Functional Materials: The conversion of resin acids into products like ester gum for use in coatings and varnishes is well-established. wikipedia.org Exploring the supramolecular properties of functionalized derivatives like this compound could lead to the development of new "smart" materials with stimuli-responsive properties.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 12-sulfoabieta-8,11,13-trien-18-oic acid, and how can they be methodologically addressed?

- Answer : The synthesis involves introducing a sulfonic acid group at position 12 of the abietane backbone. Key challenges include regioselectivity and avoiding side reactions (e.g., over-sulfonation). A two-step protocol starting from ethyl 12-sulfo-abieta-8,11,13-trien-18-oate (via sulfamoylation) is effective, with characterization by NMR and X-ray diffraction to confirm regiochemistry . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize decarboxylation or backbone rearrangement, as observed in related diterpenoids .

Q. How can researchers distinguish this compound from structurally similar sulfonated abietanes?